Cromolyn sodium

Overview

Description

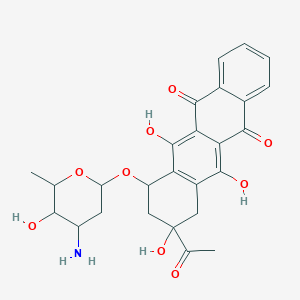

Cromolyn disodium salt, also known as disodium cromoglycate, is a synthetic compound traditionally described as a mast cell stabilizer. It is commonly marketed as the sodium salt of cromoglicic acid. This compound prevents the release of inflammatory chemicals such as histamine from mast cells, making it a breakthrough drug in the management of asthma and other allergic conditions .

Scientific Research Applications

Cromolyn disodium salt has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Cromolyn sodium, also known as cromoglicic acid, primarily targets mast cells . Mast cells play a crucial role in the regulation of inflammatory responses in the body, particularly in conditions such as asthma .

Mode of Action

This compound acts as a mast cell stabilizer . It inhibits the release of chemical mediators from sensitized mast cells . Specifically, it prevents the release of substances in the body that cause inflammation . It works by acting on certain inflammatory cells in the lungs to prevent them from releasing substances that cause asthma symptoms or bronchospasm .

Biochemical Pathways

This compound affects the phosphatidylinositol (PI) pathway . It blocks the agonist-mediated stimulation of this pathway . The PI pathway is involved in various cellular functions, including cell growth and survival, and the regulation of various intracellular processes.

Pharmacokinetics

This compound has a bioavailability of approximately 1% . This means that only a small fraction of the administered dose reaches the systemic circulation due to its poor absorption. The elimination half-life of this compound is about 1.3 hours , indicating that it is relatively quickly removed from the body.

Result of Action

The action of this compound results in the prevention of allergy symptoms . By inhibiting the release of inflammatory chemicals such as histamine from mast cells, it helps prevent symptoms of allergic reactions, including those associated with conditions like asthma, allergic rhinitis, and certain allergic eye conditions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is used to prevent bronchospasm caused by exercise or exposure to cold dry air, chemicals, or environmental pollutants or allergens (such as animal dander or chemicals used in manufacturing) . Therefore, the efficacy and stability of this compound can be affected by these environmental conditions.

Safety and Hazards

Cromolyn Sodium should be used with caution. Avoid contact with skin, eyes, and clothing. Do not breathe vapours/dust. Do not ingest. Keep away from heat and sources of ignition. Use only in well-ventilated areas. Handle in accordance with good industrial hygiene and safety practice . Serious side effects are rare with this compound, but they can occur .

Future Directions

Biochemical Analysis

Biochemical Properties

Cromolyn Sodium interacts with mast cells, preventing the release of inflammatory chemicals such as histamine . It has been shown to inhibit mast cell degranulation provoked by various stimuli . The acute inhibitory action of cromolyn as well as glucocorticoids on mast cell mediator release is blocked in the presence of specific anti-Anx-A1 neutralizing antibodies .

Cellular Effects

This compound works by preventing the release of substances in the body that cause inflammation . It is used to treat the symptoms of a condition called mastocytosis, which can cause diarrhea, nausea, vomiting, headaches, stomach pain, itchy skin, and flushing . It also reduces the amount of histamine and other inflammatory chemicals that the mast cells produce .

Molecular Mechanism

This compound inhibits degranulation of mast cells, subsequently preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), mediators of type I allergic reactions . This compound also may reduce the release of inflammatory leukotrienes . It may act by inhibiting calcium influx .

Dosage Effects in Animal Models

In animal models, this compound has shown promising results in delaying disease onset and providing neuroprotection

Metabolic Pathways

It is known that the drug acts by inhibiting the release of histamine and other inflammatory chemicals from mast cells .

Transport and Distribution

It is known that the drug acts by inhibiting the release of histamine and other inflammatory chemicals from mast cells .

Subcellular Localization

It is known that the drug acts by inhibiting the release of histamine and other inflammatory chemicals from mast cells , suggesting that its site of action is likely within these cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cromolyn disodium salt is synthesized through a multi-step process. One common method involves the reaction of 2,6-dihydroxyacetophenone with epichlorohydrin in the presence of a base such as potassium hydroxide. This reaction forms an intermediate, which is then further reacted with chromone derivatives to produce cromoglicic acid. The final step involves neutralizing the acid with sodium hydroxide to form cromolyn disodium salt .

Industrial Production Methods

Industrial production of cromolyn disodium salt follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The final product is typically purified through recrystallization and dried under vacuum to obtain a stable, hygroscopic white powder .

Chemical Reactions Analysis

Types of Reactions

Cromolyn disodium salt undergoes various chemical reactions, including:

Oxidation: Cromolyn disodium salt can be oxidized under specific conditions, although this is not a common reaction for its typical applications.

Reduction: Reduction reactions are not commonly associated with cromolyn disodium salt.

Substitution: The compound can undergo substitution reactions, particularly involving its hydroxyl and carboxyl groups.

Common Reagents and Conditions

Common reagents used in reactions with cromolyn disodium salt include strong acids and bases, oxidizing agents, and solvents like water and isopropanol. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving cromolyn disodium salt depend on the specific reaction conditions. For example, substitution reactions may yield various derivatives of cromoglicic acid .

Comparison with Similar Compounds

Similar Compounds

Nedocromil sodium: Another mast cell stabilizer used in the treatment of asthma and allergic conditions.

Ketotifen: An antihistamine and mast cell stabilizer used for similar indications.

Lodoxamide: A mast cell stabilizer used primarily in ophthalmic solutions.

Uniqueness

Cromolyn disodium salt is unique in its specific mechanism of action and its ability to prevent the release of multiple inflammatory mediators from mast cells. Unlike some other mast cell stabilizers, it does not have intrinsic vasoconstrictor, antihistamine, or glucocorticoid activity, making it a safer option for long-term use .

Properties

| { "Design of the Synthesis Pathway": "Cromolyn sodium can be synthesized by a multi-step process involving several chemical reactions.", "Starting Materials": [ "2,4,5-trichlorophenol", "sodium hydroxide", "sulfuric acid", "sodium sulfate", "sodium cromoglycate" ], "Reaction": [ "The first step involves the conversion of 2,4,5-trichlorophenol to 5-chloro-2-hydroxybenzoic acid by reacting it with sodium hydroxide in water.", "In the second step, 5-chloro-2-hydroxybenzoic acid is treated with sulfuric acid to form the corresponding acid chloride.", "The acid chloride is then reacted with sodium cromoglycate to form the ester intermediate.", "Finally, the ester intermediate is treated with sodium hydroxide to form the desired product, Cromolyn sodium.", "Sodium sulfate is used as a drying agent throughout the process." ] } | |

CAS No. |

15826-37-6 |

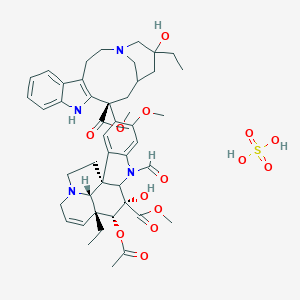

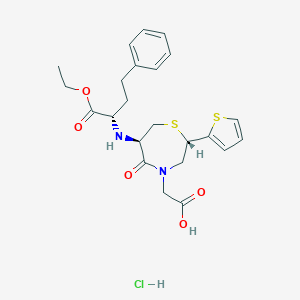

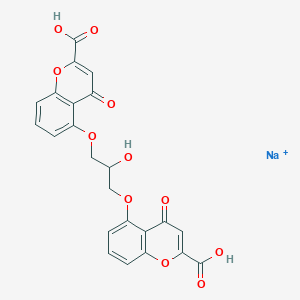

Molecular Formula |

C23H16NaO11 |

Molecular Weight |

491.4 g/mol |

IUPAC Name |

disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C23H16O11.Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30); |

InChI Key |

PGJQILCRMPOZKE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O.[Na] |

| 15826-37-6 | |

Pictograms |

Irritant |

Related CAS |

16110-51-3 (Cromolyn) |

Synonyms |

Aarane Acid, Cromoglicic Acid, Cromoglycic Bicromat Spray Cromoglicic Acid Cromoglycate Cromoglycate, Disodium Cromoglycate, Sodium Cromoglycic Acid Cromolyn Cromolyn Sodium Disodium Cromoglycate FPL 670 FPL-670 FPL670 Intal Lomudal Nalcrom Nasalcrom Opticrom Sodium Cromoglycate Vicrom |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of Cromolyn Sodium's action on mast cells?

A2: By inhibiting mast cell degranulation, this compound reduces the inflammatory cascade associated with allergic reactions and asthma. This translates to a decrease in symptoms like bronchospasm, airway hyperresponsiveness, and mucus production. [, , , , , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A3: this compound, chemically known as Disodium 5,5′‐[(2‐Hydroxy‐1,3‐propanediyl)bis(oxy)]bis[4‐oxo‐4H‐1‐benzopyran‐2‐carboxylate], has a molecular formula of C23H14Na2O11 and a molecular weight of 512.33 g/mol. []

Q3: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data isn't detailed in the provided research, analytical methods like HPLC [] have been developed and validated for characterizing and quantifying this compound and its related substances in drug substances and inhalation solutions.

Q4: How does the physical state of this compound change with humidity?

A5: this compound crystals exhibit a unique property of absorbing and losing water depending on the surrounding humidity. At high humidity levels (above 90% RH), these crystals can absorb a significant amount of water (up to 24 wt.%), leading to lattice expansion and impacting their physical properties. []

Q5: Is this compound compatible with other drugs in nebulizer solutions?

A6: Research indicates that this compound nebulizer solution demonstrates physical and chemical compatibility with specific bronchodilators, including metaproterenol sulfate, albuterol sulfate, and atropine sulfate, for a clinically relevant timeframe. []

Q6: How stable is this compound when mixed with other bronchodilators in nebulizer solutions?

A7: Studies show that when mixed with certain bronchodilators, this compound remains stable for at least 90 minutes, ensuring the efficacy and safety of the combined treatment. Importantly, this compound doesn’t negatively impact the stability of the other drugs in the mixture. []

Q7: Has this compound shown efficacy in animal models of allergic reactions?

A8: Yes, studies in sensitized guinea pigs demonstrate that this compound effectively reduces the early-phase allergic response in ocular anaphylaxis, comparable to another mast cell stabilizer. []

Q8: Are there any animal studies suggesting a potential for this compound in Alzheimer's disease?

A9: While requiring further investigation, research in a transgenic mouse model of Alzheimer's disease suggests that this compound may influence Amyloid β (Aβ) dynamics. It was observed to inhibit Aβ aggregation in vitro and decrease soluble Aβ levels in vivo. []

Q9: Has this compound demonstrated clinical efficacy in treating asthma in children?

A10: Clinical trials in children with asthma have shown that this compound can effectively control symptoms and reduce the need for rescue medications. One study found it particularly beneficial for children with severe, perennial asthma. [, ]

Q10: What is the efficacy of this compound compared to other treatments for allergic rhinitis?

A11: Clinical trials have compared this compound to other medications for allergic rhinitis. Notably, a study found it to be comparably effective to oral terfenadine in relieving symptoms and well-tolerated by patients. []

Q11: Does this compound effectively prevent exercise-induced bronchospasm (EIB)?

A12: Studies exploring this compound's impact on EIB show mixed results. While one study in adults suggested it provided significant protection against EIB compared to placebo, [] another study indicated its effectiveness might vary among individuals. []

Q12: Are there any novel drug delivery systems being explored for this compound?

A13: Research is exploring innovative approaches to deliver this compound more effectively. One study investigated nano-sized ethosomes for enhanced transdermal delivery, potentially offering advantages over conventional formulations. []

Q13: What analytical techniques are commonly used to characterize and quantify this compound?

A16: High-performance liquid chromatography (HPLC) is a key analytical tool used for this compound research. This technique allows for accurate and selective quantitation of the drug and its related substances, supporting quality control and formulation development. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.